N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound with significant potential in pharmaceutical research. Its unique structure and properties make it a candidate for various scientific applications, particularly in medicinal chemistry. The compound is identified by the CAS number 868981-09-3, and its molecular formula is C20H22BrN3O6S, with a molecular weight of 512.4 g/mol .
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide falls under the category of oxalamides, which are known for their biological activity and potential therapeutic uses. It also contains an oxazolidine ring, contributing to its pharmacological relevance.
The synthesis of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide typically involves multi-step organic reactions. Key steps may include the formation of the oxazolidine ring through cyclization reactions, followed by the introduction of the sulfonyl and oxalamide groups.
The molecular structure of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide can be represented in various formats:
COc1ccccc1CNC(=O)C(=O)NCC1OCCN1S(=O)(=O)c1ccc(Br)cc1
InChI=1S/C20H22BrN3O6S/c21-14-1-3-15(4-2-14)29(26,27)23-9-10-28-16(23)12-22-20(25)19(24)18(21)11-13-5-7-20/h1-8,16H,9-12H2,(H,21,24)(H,22,25)
.The compound's molecular weight is 512.4 g/mol, and it has a complex three-dimensional structure that can be analyzed using computational chemistry tools to predict its behavior in biological systems.
The chemical reactivity of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide involves several potential reactions:
The kinetics and mechanisms of these reactions can be studied using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to track reactants and products.
The mechanism of action for N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is not fully elucidated but is thought to involve interactions with specific biological targets:
Research indicates that compounds with similar structures have shown activity against various biological targets, suggesting potential uses in drug development.
While specific physical properties such as melting point or boiling point are often not disclosed for proprietary compounds like this one, general characteristics can be inferred:
Key chemical properties include:
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide has several potential applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: